N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid
Description
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid (TFA) is a piperidine derivative featuring a benzyl group, a methyl group, and a trifluoromethyl substituent at the 4-position of the piperidine ring, paired with trifluoroacetic acid as a counterion. This compound is likely synthesized via acid-mediated deprotection or salt formation, as TFA is widely used in pharmaceutical chemistry to enhance solubility and stability .
Properties
IUPAC Name |
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOACNVQDAWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid involves several steps. One common method includes the reaction of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine with trifluoroacetic acid under controlled conditions . The reaction typically requires specific reagents and conditions, such as methanesulfonic acid under reflux in methanol .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of protective groups and subsequent deprotection steps .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The conditions often involve refluxing the reaction mixture to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Compound X has been studied for its potential pharmacological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds often exhibit significant activity against neurological disorders and as analgesics.
Case Studies
A notable case study involved the synthesis of analogs of compound X to evaluate their efficacy as potential treatments for pain management. In vitro studies demonstrated that certain derivatives exhibited enhanced binding affinity to opioid receptors, suggesting a pathway for developing new analgesics that could mitigate side effects associated with traditional opioids .
Material Science
Polymer Chemistry
The trifluoromethyl group in compound X enhances its solubility and stability in various solvents, making it suitable for applications in polymer chemistry. Research has shown that incorporating trifluoromethylated compounds into polymer matrices can significantly improve thermal stability and chemical resistance.
Application in Coatings
In a study exploring advanced coatings, the use of trifluoromethylated piperidine derivatives was found to enhance hydrophobic properties and durability of the coatings under extreme environmental conditions . This application is particularly relevant in industries where materials are exposed to harsh chemicals or extreme temperatures.
Analytical Chemistry
Chromatography and Spectroscopy
Compound X has been utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical profile allows for accurate calibration and validation of analytical methods used in pharmaceutical quality control.
Case Study on Detection Methods
A recent study focused on developing a novel detection method for compound X using mass spectrometry coupled with chromatographic techniques. The method demonstrated high sensitivity and specificity, allowing for trace detection in complex biological matrices, which is crucial for pharmacokinetic studies .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of compound X involves several steps, typically starting from readily available piperidine derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic fluorination methods, which have been optimized to enhance yield and purity .
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Electrophilic Fluorination | CF3I, base | 85% |
| 2 | Alkylation | Benzyl bromide | 90% |
| 3 | Purification | Column chromatography | 95% |
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed biological effects . detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparisons
Key Insights:
- Trifluoroacetate Salts : The TFA counterion in the target compound likely improves aqueous solubility compared to neutral analogs, aligning with its USP-grade pharmaceutical use .
- Fluorination Impact : Increased fluorination (e.g., ) correlates with higher lipophilicity, which may enhance membrane permeability but reduce solubility .
Biological Activity
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine core substituted with a benzyl group and a trifluoromethyl group, along with trifluoroacetic acid as a counterion. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.
Research indicates that compounds containing piperidine and trifluoromethyl groups often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine have not been extensively detailed in literature, but similar compounds have shown the following activities:
- Dopaminergic Activity : Compounds with piperidine structures are often explored for their effects on dopamine receptors, which are critical in mood regulation and movement control.
- Antimicrobial Properties : Some analogs have demonstrated antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Dopamine receptor | Modulation of receptor activity | |
| Enzyme inhibition | Potential inhibition of key enzymes |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted piperidines against various bacterial strains. The results indicated that N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine exhibited moderate activity against Gram-positive bacteria, suggesting potential for further development as an antibiotic agent .
- Neuropharmacological Effects : In a pharmacological study focused on dopaminergic signaling, compounds similar to N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine were shown to enhance dopamine receptor activation in vitro. This suggests potential applications in treating disorders like Parkinson's disease or depression .
Research Findings
Recent investigations have highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of polar functionalities has been shown to improve solubility without compromising activity against target pathogens .
Table 2: Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine with high purity?
- Methodology :
- Use sodium pivalate in acetonitrile for coupling reactions to stabilize intermediates and improve yield .
- Purify the final product using reverse-phase column chromatography with trifluoroacetic acid (TFA) as a mobile-phase modifier to enhance separation efficiency .
- Conduct thorough hazard assessments for reagents like O-benzyl hydroxylamine hydrochloride and sodium carbonate, which require controlled handling due to mutagenicity risks .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Employ NMR to confirm the presence of the trifluoromethyl group and monitor TFA counterion interactions, which may split signals due to -coupling .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns, particularly for distinguishing the free base from its TFA salt .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in dichloromethane/ether systems and analyzing hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of piperidine-TFA derivatives?
- Methodology :
- Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate target specificity. For example, compare results against PfPK6 inhibitors to rule off-target effects .
- Synthesize structural analogs (e.g., substituting benzyl with fluorophenyl groups) to isolate contributions of the trifluoromethyl moiety to bioactivity .
- Use molecular docking to correlate steric/electronic effects of the TFA counterion with receptor binding affinities .
Q. What computational approaches are effective for studying the compound’s reactivity and stability?
- Methodology :
- Apply Density Functional Theory (DFT) to model the electronic effects of the trifluoromethyl group on piperidine ring conformation and nucleophilic susceptibility .
- Simulate degradation pathways under acidic conditions (e.g., TFA-mediated cleavage) using molecular dynamics to optimize storage protocols .
Q. How can NMR artifacts caused by trifluoroacetic acid be mitigated during analysis?
- Methodology :
- Decoupling Techniques : Suppress - coupling by using broadband decoupling during NMR acquisition .
- Alternative Solvents : Replace TFA with formic acid in purification steps to avoid signal overlap, though this may alter chromatographic retention .
- 2D NMR : Utilize - HSQC to resolve overlapping peaks in complex mixtures .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the mutagenicity of anomeric amide derivatives?
- Methodology :
- Cross-reference Ames test results with structural analogs (e.g., benzyl chloride) to contextualize risk levels .
- Validate findings using comet assays or in vitro micronucleus tests to assess DNA damage directly .
- Adjust synthetic workflows to minimize exposure to mutagenic intermediates (e.g., using closed-system reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
